An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Introduction
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a key pharmaceutical intermediate, most notably in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[2][3] Beyond its role as a synthetic precursor, this benzoic acid derivative has demonstrated biological activity, showing potential in attenuating pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers and professionals in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | [5] |
| CAS Number | 162401-62-9 | [1][5][6][7][8] |
| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][5][7][8] |
| Molecular Weight | 258.22 g/mol | [1][5][6][7][8] |
| Appearance | White to Off-White Solid | [2][9] |
| Melting Point | 118-120 °C | [2][6] |
| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [6][10] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][6] |
| pKa | 3.87 ± 0.10 (Predicted) | [2] |
| SMILES | C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | [1][5][8] |
| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [5][7][8] |
Experimental Protocols
Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
A common method for the synthesis of this compound involves the oxidation of its corresponding aldehyde.[2][10]
Protocol:
-
Dissolution: Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[2]
-
Addition of Oxidant: To the solution, add a solution of sodium chlorite (8.2 g, 75 mmol) dissolved in water (15 ml).[2]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[2]
-
Precipitation: Add water (300 ml) to the mixture to precipitate the solid product.[2]
-
Isolation and Drying: Filter the resulting solid and dry it at 40°C under vacuum to yield the final product.[2][6]
Caption: Synthesis workflow for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Biological Activity and Signaling Pathways
Role as an Intermediate for PDE4 Inhibitors
This compound is a well-established intermediate in the preparation of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[11][12] By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in inflammatory responses.[13] This mechanism is central to its therapeutic effects in inflammatory diseases like COPD.[12][13]
Caption: Mechanism of action for PDE4 inhibitors like Roflumilast.
Inhibition of TGF-β/Smad Signaling Pathway
Recent studies have revealed that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid itself possesses biological activity.[4] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells.[2][4] The downstream signaling of TGF-β1 is heavily reliant on the Smad pathway.[4] Upon TGF-β1 binding to its receptor, Smad2 and Smad3 proteins are phosphorylated. These then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression, promoting fibrosis.[4] The compound has been observed to significantly reduce the phosphorylation of Smad2/3, thereby blocking this pro-fibrotic signaling cascade.[2][4]
Caption: Inhibition of the TGF-β/Smad signaling pathway by the title compound.
Protocol for In Vitro EMT Inhibition Assay
The following protocol is based on studies evaluating the compound's effect on TGF-β1-induced EMT in A549 lung epithelial cells.[4]
Objective: To determine if 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid can inhibit the cellular changes associated with EMT induced by TGF-β1.
Methodology:
-
Cell Culture: Culture A549 human lung epithelial cells in an appropriate medium until they reach a suitable confluency.
-
Induction of EMT: Stimulate the A549 cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.[4]
-
Treatment: Concurrently treat separate groups of TGF-β1-stimulated cells with varying concentrations of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
-
Western Blot Analysis: After the treatment period, lyse the cells and collect the protein. Perform Western blot analysis to measure the expression levels of key EMT markers.
-
Analysis of Signaling: To confirm the mechanism, measure the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. A reduction in the p-Smad2/3 to total Smad2/3 ratio would indicate pathway inhibition.[2][4]
References
- 1. clearsynth.com [clearsynth.com]
- 2. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | 162401-62-9 [chemicalbook.com]
- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS#: 162401-62-9 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 162401-62-9 [sigmaaldrich.com]
- 9. Roflumilast Related Compound D (3-(Cyclopropylmethoxy)-4-(… [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
